molecular formula C20H16O4 B5871121 4-(methoxycarbonyl)benzyl 1-naphthoate

4-(methoxycarbonyl)benzyl 1-naphthoate

Cat. No.: B5871121
M. Wt: 320.3 g/mol
InChI Key: MTBHLFFGBLMMCO-UHFFFAOYSA-N
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Description

4-(methoxycarbonyl)benzyl 1-naphthoate is a synthetic organic compound featuring a naphthalene core esterified with a functionalized benzyl group. The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science, known for its ability to interact with biological systems and serve as a building block for complex architectures . The specific arrangement of the ester and methoxycarbonyl groups on this molecule makes it a valuable intermediate for researchers, particularly in the development of pharmacologically active compounds and functional materials. This compound is primarily of interest as a key synthetic intermediate or building block in multi-step organic synthesis. The ester group, particularly when derived from structures like a 4-methoxybenzyl analog, can serve as a protecting group for carboxylic acids, allowing for selective reactions at other parts of a complex molecule before being removed under mild conditions . Researchers can employ this compound in the synthesis of more complex molecules, such as potential G protein-coupled receptor (GPCR) ligands. The naphthalene moiety is a common feature in ligands for receptors like the cannabinoid receptors and GPR55, which are targets in oncology and inflammation research . Furthermore, naphthalene derivatives are extensively investigated for their diverse biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents, making this ester a versatile precursor for generating new chemical entities for biological screening . Handling Note: As with many organic compounds, especially naphthalene derivatives, appropriate safety precautions should be taken. Some naphthol and naphthoquinone derivatives can exhibit cytotoxicity and may cause irritation . Researchers should consult the safety data sheet and handle the product using proper personal protective equipment in a well-ventilated laboratory setting. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-23-19(21)16-11-9-14(10-12-16)13-24-20(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHLFFGBLMMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-(Methoxycarbonyl)benzyl 3-Hydroxy-2-naphthoate (CAS 556791-66-3)

  • Key Differences : The hydroxyl group at the 3-position of the naphthalene ring enhances hydrogen-bonding capacity, increasing polarity compared to the 1-naphthoate derivative. This modification likely improves aqueous solubility but may reduce thermal stability.

Methyl 4-Bromo-1-naphthoate (CID 22711886)

  • Structure : Features a bromine atom at the 4-position of the naphthalene ring and a methoxycarbonyl group.
  • Reactivity : Bromine enables nucleophilic substitution reactions, making this compound a precursor for cross-coupling reactions in organic synthesis.
  • Physical Properties : Molecular formula C₁₂H₉BrO₂; SMILES string indicates planar aromaticity, typical of naphthoates .

6-(Methoxycarbonyl)-2-naphthoic Acid (CAS 7568-08-3)

  • Structure : A carboxylic acid derivative with a methoxycarbonyl group at the 6-position.
  • Properties : Solid with a high melting point (270–290°C), suggesting strong intermolecular forces. The carboxylic acid group increases acidity (pKa ~3–4), enabling salt formation (e.g., sodium salts for improved solubility) .

Heterocyclic Derivatives

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (Compound 6g)

  • Synthesis : Prepared via hydrazine hydrate reaction with an oxadiazole precursor, yielding a triazole ring.
  • Properties : Reddish-brown solid (m.p. 166–167°C) with FTIR bands for N-H (3204 cm⁻¹) and C=O (1684 cm⁻¹). The triazole moiety may confer antimicrobial or antitumor activity, though specific data are unavailable .

Styrylthiopyrylium Derivatives (e.g., 8a, 8b)

  • Structure: Feature dimethylamino or diethylamino styryl groups fused to thiopyrylium rings.
  • Applications: Used as cyanine dyes for optical materials or sensors. The amino groups enhance electron-donating capacity, tuning absorption spectra .

Sodium Salt Derivatives

Sodium 4-(Methoxycarbonyl)phenolate

  • Toxicity Profile: NOAEL ≥250 mg/kg/day in rats for repeated-dose toxicity, indicating low systemic risk. The phenolate group increases water solubility, making it suitable for aqueous formulations .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Key Substituents Melting Point (°C) Notable Properties
4-(Methoxycarbonyl)benzyl 1-naphthoate (Target) C₂₀H₁₆O₄ (inferred) 1-naphthoate ester, methoxycarbonyl benzyl N/A Likely low polarity, ester stability
4-(Methoxycarbonyl)benzyl 3-hydroxy-2-naphthoate C₂₀H₁₆O₅ 3-OH, 2-naphthoate ester N/A Enhanced solubility via -OH
Methyl 4-bromo-1-naphthoate C₁₂H₉BrO₂ 4-Br, methoxycarbonyl N/A Bromine enables substitution
6-(Methoxycarbonyl)-2-naphthoic acid C₁₃H₁₀O₄ 6-methoxycarbonyl, -COOH 270–290 High m.p., acidic
Compound 6g C₂₁H₁₈N₄O₂S Triazole, methoxybenzyl 166–167 Reddish-brown, N-H reactivity

Research Findings and Trends

  • Synthetic Flexibility : Naphthoate esters serve as versatile intermediates. Brominated derivatives (e.g., Methyl 4-bromo-1-naphthoate) are pivotal in Suzuki-Miyaura couplings , while triazole analogs (Compound 6g) highlight heterocyclic diversification .
  • Functional Group Impact : Methoxycarbonyl groups enhance thermal and hydrolytic stability compared to carboxylic acids, as seen in 6-(methoxycarbonyl)-2-naphthoic acid .
  • Toxicity Considerations: Sodium salts like Sodium 4-(methoxycarbonyl)phenolate demonstrate low systemic toxicity, supporting their use in industrial and pharmaceutical contexts .

Q & A

Q. Example Workflow :

Collect data at 100 K to minimize thermal motion.

Resolve twinning via TWIN/BASF commands in SHELX.

Validate H-bonding networks using Mercury software.

Advanced: What strategies mitigate low yields in Friedel-Crafts acylation for naphthoate derivatives?

Answer:
Friedel-Crafts reactions often suffer from regioselectivity issues. Strategies include:

  • Blocking Groups : Protect reactive sites (e.g., methoxy groups at C-4 position) to direct acylation to the desired position .
  • Catalyst Optimization : Use Lewis acids like AlCl₃ in anhydrous dichloroethane at 0–5°C to reduce side reactions.
  • Solvent Screening : Polar aprotic solvents (e.g., nitrobenzene) improve electrophile stability .

Case Study :
Acylation of 1-methoxynaphthalene with 1-naphthoyl chloride achieved 65% yield by pre-blocking the C-2 position with a methoxy group, reducing competing C-3 acylation .

Basic: What are the critical stability considerations for long-term storage?

Answer:

  • Moisture Sensitivity : Store in desiccators with silica gel to prevent ester hydrolysis.
  • Light Sensitivity : Use amber vials to avoid photodegradation.
  • Temperature : –20°C for long-term storage; room temperature for short-term (<1 month) .
  • Matrix Compatibility : Avoid polypropylene containers; use glass vials to minimize adsorption .

Advanced: How can solid-phase extraction (SPE) optimize analyte recovery in complex matrices?

Answer:
For environmental or biological samples:

  • Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) retain the compound effectively due to its logP ~3.5.
  • Conditioning : Pre-wash with 2 mL methanol followed by 2 mL pH 4.0 water (adjusted with formic acid) .
  • Elution : Use 1 mL methanol:acetone (70:30) for >90% recovery. Validate with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. SPE Protocol :

Load 100 mL sample (pH 4.0) onto HLB cartridge.

Wash with 2 mL 5% methanol in water.

Elute and concentrate under N₂ gas.

Advanced: What role does this compound play in enzyme activity studies or probe development?

Answer:
The ester’s aromaticity and hydrolytic stability make it suitable for:

  • Fluorogenic Probes : Modify the naphthoate moiety to introduce fluorophores (e.g., dansyl groups) for detecting esterase activity .
  • Enzyme Substrates : Use in kinetic assays for lipases or esterases; monitor hydrolysis via UV-Vis (λ = 280 nm) .
  • Drug Delivery : As a prodrug linker, its cleavage under specific pH or enzymatic conditions enables controlled release .

Application Example :
Derivatization with a nitroaniline group enabled real-time monitoring of esterase activity in liver microsomes .

Advanced: How can computational methods predict reactivity for derivative synthesis?

Answer:

  • DFT Calculations : Use Gaussian 09 to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to predict yields.
  • Docking Studies : For biological applications, dock derivatives into enzyme active sites (e.g., CYP450) using AutoDock Vina .

Case Study :
MD simulations predicted 85% regioselectivity for C-4 acylation over C-1, aligning with experimental results .

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